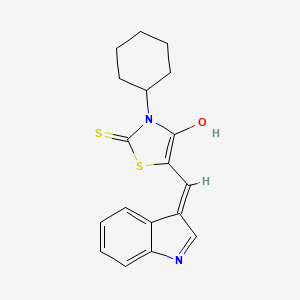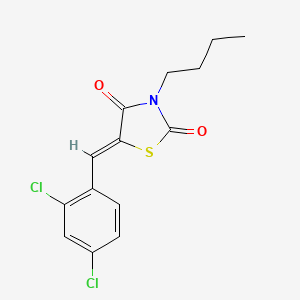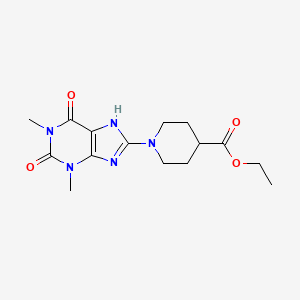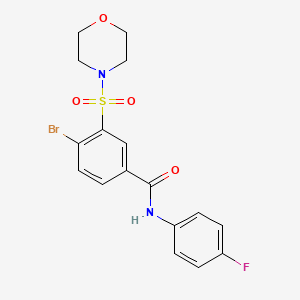
3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. Compound 1 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation and oxidative stress. In cancer cells, 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. Additionally, 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, thereby reducing oxidative stress. Inflammatory cytokines such as TNF-α and IL-6 have been shown to be reduced by 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments include its high purity and yield, its potential therapeutic applications in various diseases, and its ability to inhibit various signaling pathways involved in cell growth, inflammation, and oxidative stress. However, the limitations of using 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 include its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the study of 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1. First, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases. Second, the development of analogs of 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 with improved potency and selectivity could lead to the discovery of more effective therapeutic agents. Third, the use of 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 in vivo.
In conclusion, 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 is a synthetic 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. Further studies are needed to fully understand its potential therapeutic applications and to develop more effective therapeutic agents based on 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1.
Synthesis Methods
Compound 1 can be synthesized using a multistep procedure involving the condensation of indole-3-carboxaldehyde with cyclohexanone, followed by the reaction with thiosemicarbazide and cyclohexyl isocyanate. The final product is obtained after purification by recrystallization. The synthesis method has been optimized to yield high purity and yield of 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a common underlying factor in many diseases, and 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-cyclohexyl-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-cyclohexyl-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-17-16(10-12-11-19-15-9-5-4-8-14(12)15)23-18(22)20(17)13-6-2-1-3-7-13/h4-5,8-11,13,21H,1-3,6-7H2/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEANNNLCOOPILV-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5984388.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5984403.png)
![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5984407.png)
![5,5-dimethyl-2-[(1-piperidinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B5984411.png)

![2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol](/img/structure/B5984452.png)
![2-[(1-methylpiperidin-4-yl)methyl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5984457.png)

![2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984470.png)
![1-(2-fluorobenzyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984477.png)
![2-(4-methoxybenzyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5984483.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5984497.png)

![methyl 6-[(4-phenylpiperazin-1-yl)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5984518.png)